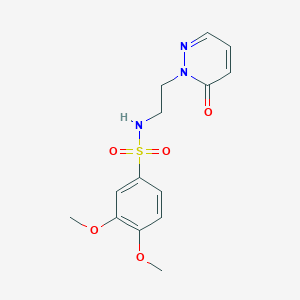

3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5S/c1-21-12-6-5-11(10-13(12)22-2)23(19,20)16-8-9-17-14(18)4-3-7-15-17/h3-7,10,16H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEQAAWTFGUNFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzamides and sulfonamides. Its unique structure features two methoxy groups on the benzene ring and a pyridazinone moiety, which may enhance its biological activity. This article explores the biological activities of this compound, focusing on its anti-cancer properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₇N₃O₄S

Molecular Weight: 303.31 g/mol

CAS Number: 1049549-93-0

The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials: 3,4-dimethoxybenzoic acid and 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

- Amide Bond Formation: The carboxylic acid group is activated using coupling reagents like EDCI or DCC in the presence of a base (triethylamine), followed by the addition of 2-(6-oxopyridazin-1(6H)-yl)ethylamine.

- Purification: Techniques such as recrystallization or column chromatography are employed to purify the product.

Anti-Cancer Activity

Recent studies have shown that derivatives of compounds similar to this compound exhibit significant anti-cancer activity. For instance, a related compound demonstrated IC₅₀ values against various cancer cell lines such as HEPG2 (liver), MCF7 (breast), and PC-3 (prostate) with values ranging from 0.67 to 1.95 µM .

The mechanism underlying its anti-cancer effects may involve inhibition of key signaling pathways associated with cell proliferation and survival.

Anti-Inflammatory Activity

Compounds with similar structural motifs have also been evaluated for their anti-inflammatory properties. For example, derivatives of oxadiazole have shown promising results in reducing inflammation in vitro and in vivo models . The presence of methoxy groups may enhance solubility and bioavailability, contributing to their therapeutic efficacy.

While the exact mechanisms for the biological activity of this compound are not fully elucidated, it is hypothesized that:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in cancer progression or inflammatory responses.

- Receptor Modulation: It could act on specific receptors that regulate cell growth or inflammatory pathways.

Molecular docking studies suggest strong binding affinities to target proteins involved in these pathways, indicating potential for further development as a therapeutic agent .

Case Studies

A study evaluated several derivatives for their cytotoxicity against human lung cancer cell lines, revealing that compounds structurally related to benzenesulfonamides exhibited significant cytotoxic effects with IC₅₀ values indicating potent activity . These findings support the potential application of this compound in cancer therapeutics.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, particularly:

- Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation in various cancer types, including breast and colon cancers .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as carbonic anhydrases, which are implicated in numerous physiological processes and diseases . The inhibition constants for related compounds have been reported in the nanomolar range, indicating potent activity against specific isoforms.

- Antimicrobial Properties : Recent studies suggest that this compound may also possess antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

Therapeutic Applications

The potential therapeutic applications of 3,4-dimethoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide include:

- Cancer Treatment : Its antitumor properties could be harnessed for developing new cancer therapies.

- Diabetes Management : Similar sulfonamides have been investigated for their inhibitory effects on enzymes related to glucose metabolism, suggesting potential use in managing type 2 diabetes .

- Antimicrobial Development : The compound's ability to inhibit microbial growth positions it as a candidate for developing new antibiotics or antiseptic agents.

Case Studies

Several studies have documented the efficacy of related compounds in clinical and laboratory settings:

- Antitumor Efficacy : A study published in the International Journal of Molecular Sciences demonstrated that novel derivatives showed significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibitors has shown that compounds similar to this one can effectively inhibit α-glucosidase and acetylcholinesterase, which are crucial targets in diabetes and Alzheimer's disease management .

- Antimicrobial Evaluation : An investigation into new thiopyrimidine–benzenesulfonamide compounds revealed promising results against bacterial strains, indicating a potential application in treating infections .

Comparison with Similar Compounds

Target Compound

- Benzene Ring : 3,4-Dimethoxy groups.

- Sulfonamide Substituent: Ethyl linker to pyridazinone (C4H3N2O).

- Key Features: Electron-rich aromatic system, hydrogen-bonding pyridazinone, and moderate steric bulk.

Compound from

- Benzene Ring : 2,3-Dihydro-1,4-benzodioxin system.

- Sulfonamide Analog: Pyridine core with dimethylaminomethylphenyl substituent.

- Key Features: Benzodioxin and pyridine systems alter electronic properties compared to pyridazinone .

Table 1. Comparative Analysis of Key Features

*Molecular weights calculated or inferred from structural data.

Key Observations:

Substituent Effects :

- The target’s 3,4-dimethoxy groups enhance electron density compared to unsubstituted analogs (5a, 5b) or benzodioxin systems .

- Nitro groups (5b) increase polarity but may reduce metabolic stability due to redox sensitivity .

Synthetic Methods: The target likely shares synthetic steps with 5a/5b (e.g., sulfonamide alkylation) but requires a specialized ethyl-pyridazinone intermediate . Compound 3c’s morpholine and cyclobutyl groups suggest divergent routes, such as reductive amination or ring-opening reactions .

Functional Implications

- Solubility: The target’s ethyl linker and pyridazinone may offer intermediate lipophilicity compared to benzyloxy (5a) or morpholine (3c) groups.

- Binding Affinity: Pyridazinone’s carbonyl group could enhance target engagement compared to morpholine’s ether oxygen or benzodioxin’s lone pairs.

- Metabolic Stability : 3,4-Dimethoxy groups may confer resistance to oxidative metabolism relative to nitro (5b) or benzodioxin systems .

Q & A

Q. How is the compound’s selectivity against off-target receptors assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.